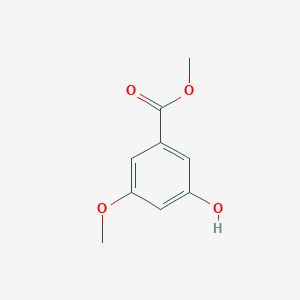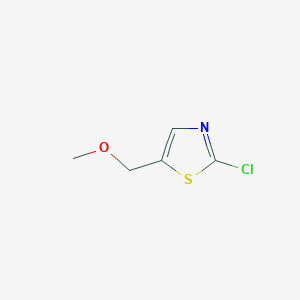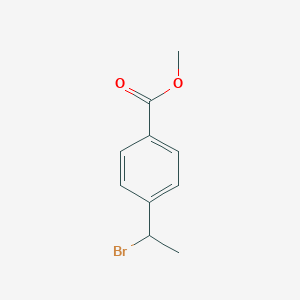
4-(1-bromoéthyl)benzoate de méthyle
Vue d'ensemble
Description
“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .
Synthesis Analysis
“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .Chemical Reactions Analysis
“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .Physical And Chemical Properties Analysis
“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthèse d'agents anti-VIH
4-(1-bromoéthyl)benzoate de méthyle : est utilisé dans la synthèse de composés ayant des propriétés anti-VIH potentielles. Sa réactivité permet la création de molécules complexes qui peuvent interférer avec la capacité du virus à se répliquer dans les cellules hôtes .
Inhibiteurs de la réductase des aldoses
Ce composé sert de catalyseur dans le réarrangement des dérivés benzylthiothiazoline, qui sont des précurseurs des inhibiteurs de la réductase des aldoses. Ces inhibiteurs sont importants dans le traitement des complications liées au diabète, telles que la neuropathie diabétique .
Bloc de construction de la synthèse organique
En tant qu'ester, This compound est un précieux bloc de construction en synthèse organique. Il est utilisé pour introduire le groupe benzoate dans des structures organiques plus grandes, ce qui est une étape cruciale dans la synthèse d'une variété de composés organiques .
Préparation des dérivés de la berbérine
En chimie médicinale, il est utilisé dans la préparation de la 9-O-(4-carboxybenzyl)berbérine (CBB), un dérivé de la berbérine. Les dérivés de la berbérine sont étudiés pour leurs divers effets pharmacologiques, notamment leurs activités antimicrobiennes et anti-inflammatoires .
Recherche en science des matériaux
La structure moléculaire et la réactivité du composé le rendent adapté à la création de polymères et d'autres matériaux possédant des propriétés spécifiques. Les chercheurs en science des matériaux peuvent l'utiliser pour développer de nouveaux matériaux ayant les caractéristiques thermiques et mécaniques souhaitées .
Synthèse chimique
This compound : est un intermédiaire dans les processus de synthèse chimique. Il est particulièrement utile dans les réactions où un groupe bromométhyle protégé est nécessaire pour réagir davantage avec d'autres substrats organiques .
Applications en chromatographie
En raison de ses propriétés chimiques distinctes, ce composé peut être utilisé comme matériau standard ou de référence dans l'analyse chromatographique, aidant à identifier et à quantifier des composés similaires dans des mélanges complexes .
Chimie analytique
En chimie analytique, il est utilisé pour le développement et la validation de méthodes. Sa structure et ses propriétés bien définies en font un excellent candidat pour tester la précision et l'exactitude des méthodes analytiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-(1-bromoethyl)benzoate is an ester and a lachrymator . It is an important drug intermediate
Mode of Action
The mode of action of Methyl 4-(1-bromoethyl)benzoate involves its interaction with its targets. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, Methyl 4-(1-bromoethyl)benzoate loses the bromo atom, leaving behind a radical .
Biochemical Pathways
It is known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of Methyl 4-(1-bromoethyl)benzoate can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16281-97-3 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

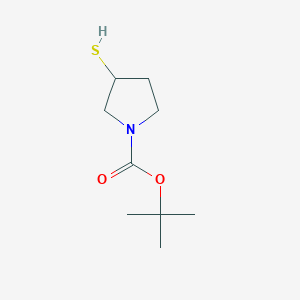

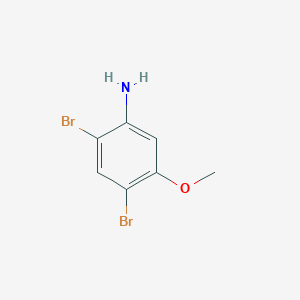
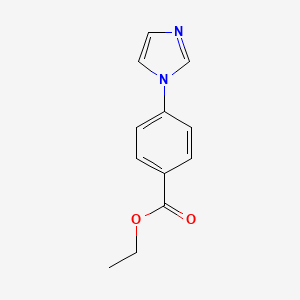
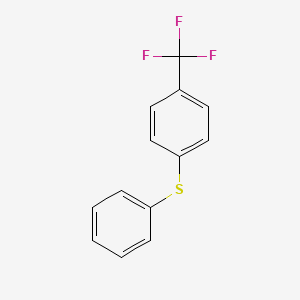
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
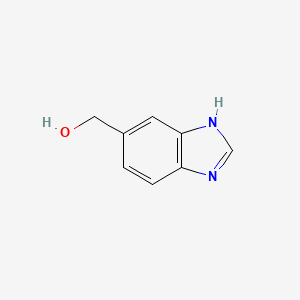
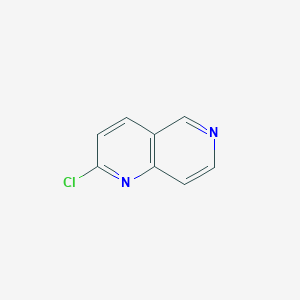
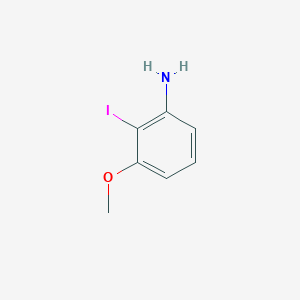
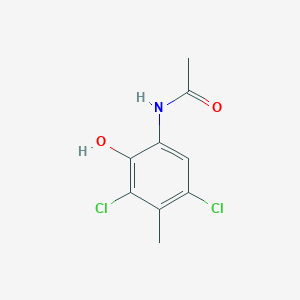
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
